REACTION_CXSMILES
|
[CH3:1][C:2]([OH:9])([CH2:5][CH:6]([CH3:8])[CH3:7])[C:3]#[CH:4].O.[PH2:11]([O-:13])=[O:12].[Na+].O>C(O)C>[PH2:11]([O-:13])=[O:12].[CH3:1][C:2]([OH:9])([CH2:5][CH:6]([CH3:8])[CH3:7])[C:3]#[CH:4] |f:1.2.3|
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Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)(CC(C)C)O
|
Name
|
|
Quantity
|
35 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
O.[PH2](=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
disodium 3,5-dimethylhexyl-3-ol-1,1-diphosphinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise over 3.1 hours to a stirred solution
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Duration
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3.1 h
|
Type
|
ADDITION
|
Details
|
After completion of the addition
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Type
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TEMPERATURE
|
Details
|
heating at 79°-80° C.
|
Type
|
CUSTOM
|
Details
|
A fine white precipitate formed in the reaction mixture during the addition and post
|
Type
|
TEMPERATURE
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Details
|
heating
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
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Type
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FILTRATION
|
Details
|
the precipitate was filtered off
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Type
|
WASH
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Details
|
The precipitate was washed on the funnel several times with fresh ethanol, air
|
Type
|
CUSTOM
|
Details
|
dried on the funnel for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
finally was dried in a vacuum oven at 1 mm Hg and 60° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Dry weight of the precipitate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 1 mm Hg at 60° C. for 22 hours
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
to leave 9.6 g of a brittle
|
Reaction Time |
4.8 h |
Name
|
|
Type
|
product
|
Smiles
|
[PH2](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C#C)(CC(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |